molecular formula C13H25NO3 B2408725 2-(decanoylamino)propanoic Acid CAS No. 27167-48-2

2-(decanoylamino)propanoic Acid

Cat. No.: B2408725
CAS No.: 27167-48-2
M. Wt: 243.347
InChI Key: KMJDEJIZLJQIQI-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(Decanoylamino)propanoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a bioactive compound.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for 2-(decanoylamino)propanoic Acid is not available, propionic acid, a related compound, is known to be hazardous. It is classified as a flammable liquid, corrosive to metals, and can cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Emerging strategies for enhancing propionate conversion in anaerobic digestion have been discussed, which could potentially apply to 2-(decanoylamino)propanoic Acid . Additionally, the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety has shown promising results, indicating potential future directions for the development of this compound and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(decanoylamino)propanoic Acid typically involves the reaction of alanine with decanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Decanoylamino)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decanoyl group can be replaced with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield decanoic acid, while reduction may produce decanoylamine.

Mechanism of Action

The mechanism of action of 2-(decanoylamino)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The decanoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Decanoylalanine: A closely related compound with similar properties and applications.

    2-(Decanoylamino)propionic Acid: Another derivative with slight structural differences.

    2-Decanoylamino-propionic Acid: A variant with potential differences in reactivity and biological activity.

Uniqueness

2-(Decanoylamino)propanoic Acid is unique due to its specific structure, which combines the properties of alanine and decanoic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(decanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJDEJIZLJQIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The preparation is carried out analogously to the procedure of example 4A using 19.0 g (184 mmol) of D,L-alanine methyl ester hydrochloride and 35.14 g (184 mmol) of decanoyl chloride.
Name
D,L-alanine methyl ester hydrochloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation is carried out analogously to the procedure of Example 7A using 19.0 g (184 mmol) of methyl D,L-alaninate hydrochloride and 35.14 g (184 mmol) of decanoyl chloride.
Name
methyl D,L-alaninate hydrochloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
35.14 g
Type
reactant
Reaction Step Two

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